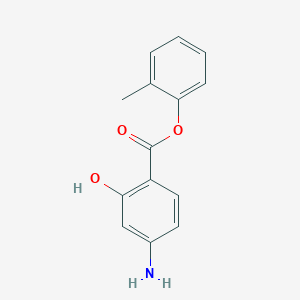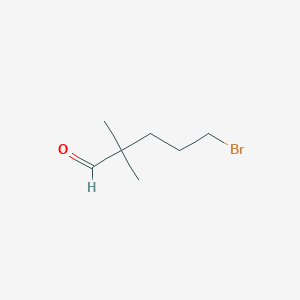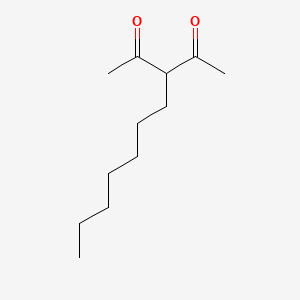![molecular formula C17H10Cl6O6 B14637297 2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid CAS No. 52569-21-8](/img/structure/B14637297.png)
2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and phenylene groups. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,6-trichlorophenol with formaldehyde to form 2,2’-methylenebis(3,4,6-trichlorophenol). This intermediate is then further reacted with chloroacetic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and other industrial products.
作用機序
The mechanism of action of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms and phenylene groups allow it to interact with cellular components, leading to disruption of cellular processes. In antimicrobial applications, it is believed to interfere with the cell membrane integrity of microorganisms, leading to cell death. The exact molecular pathways involved are still under investigation.
類似化合物との比較
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid can be compared with similar compounds such as:
2,2’-Methylenebis(3,4,6-trichlorophenol): This compound shares a similar structure but lacks the diacetic acid groups, making it less versatile in certain applications.
Hexachlorophene: Another related compound, known for its antimicrobial properties, but with a different structural arrangement.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): This compound is used as an antioxidant and has different functional groups, leading to distinct applications.
The uniqueness of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid lies in its specific structural features, which confer unique chemical reactivity and a broad range of applications.
特性
CAS番号 |
52569-21-8 |
|---|---|
分子式 |
C17H10Cl6O6 |
分子量 |
523.0 g/mol |
IUPAC名 |
2-[2-[[2-(carboxymethoxy)-3,5,6-trichlorophenyl]methyl]-3,4,6-trichlorophenoxy]acetic acid |
InChI |
InChI=1S/C17H10Cl6O6/c18-8-2-10(20)16(28-4-12(24)25)6(14(8)22)1-7-15(23)9(19)3-11(21)17(7)29-5-13(26)27/h2-3H,1,4-5H2,(H,24,25)(H,26,27) |
InChIキー |
PWVRTSVTEBDMJG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)OCC(=O)O)OCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)


![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)

![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)



